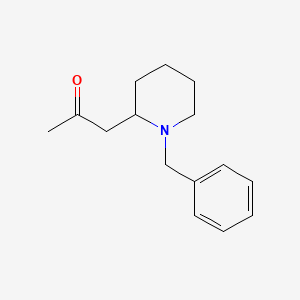

1-(1-Benzylpiperidin-2-yl)propan-2-one

Description

1-(1-Benzylpiperidin-2-yl)propan-2-one (CAS: 68423-31-4) is a ketone derivative featuring a benzyl-substituted piperidine ring attached to a propan-2-one moiety. Its molecular formula is C₁₅H₁₉NO, with a molecular weight of 229.32 g/mol . Its structural complexity, combining aromatic, heterocyclic, and ketone functionalities, makes it a subject of interest for comparative studies with analogous compounds.

Properties

Molecular Formula |

C15H21NO |

|---|---|

Molecular Weight |

231.33 g/mol |

IUPAC Name |

1-(1-benzylpiperidin-2-yl)propan-2-one |

InChI |

InChI=1S/C15H21NO/c1-13(17)11-15-9-5-6-10-16(15)12-14-7-3-2-4-8-14/h2-4,7-8,15H,5-6,9-12H2,1H3 |

InChI Key |

JMNLFYDACCFNAY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1CCCCN1CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Benzylpiperidin-2-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with piperidine, followed by the addition of propan-2-one. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In industrial settings, the production of 1-(1-Benzylpiperidin-2-yl)propan-2-one may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzylpiperidin-2-yl)propan-2-one undergoes various chemical reactions, including:

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Benzylpiperidin-2-yl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Benzylpiperidin-2-yl)propan-2-one involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence the central nervous system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Features

The table below highlights key structural and molecular differences between 1-(1-Benzylpiperidin-2-yl)propan-2-one and related compounds:

Key Observations :

- Substituent Diversity : The target compound’s benzyl-piperidine group distinguishes it from analogs like PTHP (p-tolylhydrazone) and the pyridine-containing derivative in .

- Molecular Weight : The pyridine derivative’s higher molecular weight (301.39 g/mol) reflects its extended aromatic system compared to the simpler piperidine-based target compound.

Biological Activity

1-(1-Benzylpiperidin-2-yl)propan-2-one, a compound with a unique structure, has garnered attention in the fields of medicinal chemistry and neuropharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a benzyl group attached to a piperidine ring, along with a propan-2-one moiety, contributing to its distinct chemical properties and biological activities.

1-(1-Benzylpiperidin-2-yl)propan-2-one is believed to interact with various neurotransmitter systems in the central nervous system (CNS). Its mechanism of action may involve:

- Modulation of Neurotransmitter Receptors : The compound potentially affects dopamine and sigma receptors, influencing neurotransmitter release and uptake.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes related to neurotransmitter metabolism, thereby enhancing or diminishing their effects.

Neuropharmacological Effects

Research indicates that 1-(1-Benzylpiperidin-2-yl)propan-2-one exhibits several neuropharmacological effects:

- Sigma Receptor Affinity : Studies have shown that related compounds exhibit high affinity for sigma receptors, which are implicated in various neurological disorders. For instance, N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives demonstrated significant binding affinities (Ki values as low as 3.90 nM for sigma1 receptors) .

- Potential Anticonvulsant Activity : Related compounds have been evaluated for anticonvulsant properties in animal models, suggesting that similar derivatives could exhibit protective effects against seizures .

Case Studies and Experimental Findings

A comprehensive review of literature reveals various studies focusing on the biological activity of related compounds. Here are notable findings:

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(1-Benzylpiperidin-2-yl)propan-2-one, it is essential to compare it with structurally similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 1-Benzylpiperidine | Piperidine derivative | Limited neuropharmacological activity. |

| 1-(4-Benzylpiperidin-4-yl)methylene-5,6-dimethoxyindan-1-one | Complex structure | Enhanced receptor interaction; broader activity spectrum. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.